molecular formula C10H10N6O4S B13999805 4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzenesulfonamide CAS No. 52551-02-7

4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzenesulfonamide

Cat. No.: B13999805
CAS No.: 52551-02-7
M. Wt: 310.29 g/mol
InChI Key: WFAXTQUMPXIYGS-UHFFFAOYSA-N
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Description

4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzenesulfonamide is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a pyrimidine ring fused with a benzenesulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzenesulfonamide typically involves the reaction of 6-amino-2,4-dioxo-1H-pyrimidine-5-diazonium salt with benzenesulfonamide under controlled conditions. The reaction is carried out in an aqueous medium, often with the use of a catalyst to facilitate the diazotization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antiviral and anticancer properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pemetrexed: A structurally similar compound used in cancer treatment.

    Methotrexate: Another similar compound with antifolate activity.

    Sulfanilamide: Shares the sulfonamide group and is used as an antibacterial agent.

Uniqueness

4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzenesulfonamide is unique due to its combined pyrimidine and sulfonamide structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

52551-02-7

Molecular Formula

C10H10N6O4S

Molecular Weight

310.29 g/mol

IUPAC Name

4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzenesulfonamide

InChI

InChI=1S/C10H10N6O4S/c11-8-7(9(17)14-10(18)13-8)16-15-5-1-3-6(4-2-5)21(12,19)20/h1-4H,(H2,12,19,20)(H4,11,13,14,17,18)

InChI Key

WFAXTQUMPXIYGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(NC(=O)NC2=O)N)S(=O)(=O)N

Origin of Product

United States

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